molecular formula C13H15N3O3 B6629466 3-[Ethyl(pyrazolo[1,5-a]pyridine-3-carbonyl)amino]propanoic acid

3-[Ethyl(pyrazolo[1,5-a]pyridine-3-carbonyl)amino]propanoic acid

Cat. No.: B6629466
M. Wt: 261.28 g/mol
InChI Key: IYZGANURFUDHGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[Ethyl(pyrazolo[1,5-a]pyridine-3-carbonyl)amino]propanoic acid is a compound with potential therapeutic applications in the field of medicine. It is a synthetic molecule that has been studied for its pharmacological properties, and its potential use in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 3-[Ethyl(pyrazolo[1,5-a]pyridine-3-carbonyl)amino]propanoic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, which are involved in the development and progression of various diseases. It has also been shown to modulate the immune system and reduce inflammation, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects on the body. It has been shown to reduce inflammation and pain, improve cognitive function, and inhibit the growth of cancer cells. It has also been shown to have antioxidant properties and may protect against oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[Ethyl(pyrazolo[1,5-a]pyridine-3-carbonyl)amino]propanoic acid in lab experiments include its synthetic nature, which allows for consistent and reproducible results. It is also relatively stable and can be easily synthesized in large quantities. However, one limitation is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the study of 3-[Ethyl(pyrazolo[1,5-a]pyridine-3-carbonyl)amino]propanoic acid. One area of research is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the identification of the specific enzymes and proteins that are targeted by the compound, which could lead to the development of more specific and effective therapies. Additionally, further studies are needed to investigate the potential use of the compound in the treatment of various diseases, including neurodegenerative diseases and cancer.

Synthesis Methods

The synthesis of 3-[Ethyl(pyrazolo[1,5-a]pyridine-3-carbonyl)amino]propanoic acid involves the reaction of ethyl 2-oxo-2-(pyrazolo[1,5-a]pyridin-3-yl)acetate with hydrazine hydrate in the presence of a catalyst. The resulting product is then treated with acetic anhydride to obtain the final compound. This synthesis method has been optimized and improved over the years to increase the yield and purity of the compound.

Scientific Research Applications

3-[Ethyl(pyrazolo[1,5-a]pyridine-3-carbonyl)amino]propanoic acid has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

3-[ethyl(pyrazolo[1,5-a]pyridine-3-carbonyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-2-15(8-6-12(17)18)13(19)10-9-14-16-7-4-3-5-11(10)16/h3-5,7,9H,2,6,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZGANURFUDHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC(=O)O)C(=O)C1=C2C=CC=CN2N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.